Dextrose monohydrate

Description

A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.

Structure

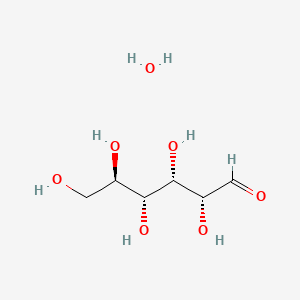

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFMQWBKVUQXJV-BTVCFUMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015224 |

Source

|

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77938-63-7 |

Source

|

| Record name | Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dextrose Monohydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextrose monohydrate (C₆H₁₂O₆·H₂O) is a crystalline form of D-glucose, a simple sugar that serves as a fundamental source of energy for living organisms.[1][2] In the pharmaceutical industry, it is widely utilized as an excipient, a sweetening agent, and a therapeutic agent in various formulations, including oral solids, parenteral solutions, and dialysis fluids.[3][4] Its well-defined chemical properties and structure are critical for its application in drug development, ensuring product stability, efficacy, and safety. This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, complete with detailed experimental protocols and visualizations to support research and development activities.

Chemical Structure

This compound is the hydrated form of D-glucose, containing one molecule of water for every molecule of glucose.[5] In its solid state, it exists as a crystalline powder with a closed pyran ring structure, specifically as α-D-glucopyranose monohydrate.[6] The presence of this water molecule within the crystal lattice influences its physical properties, such as its stability and handling characteristics.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its use in various pharmaceutical applications, from formulation development to quality control.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆·H₂O | [7] |

| Molecular Weight | 198.17 g/mol | [1][7] |

| Appearance | White, crystalline powder or colorless crystals | [1][2] |

| Solubility in Water | Freely soluble; approx. 1 g in 1.1 mL at 25°C | [7][8] |

| Solubility in Ethanol | Sparingly soluble | [8][9] |

| Specific Gravity | 1.54 | [1][7] |

| pH (0.5 M aqueous solution) | 5.9 | [7] |

| Melting Point | Approximately 83°C | [1][7] |

| Specific Rotation [α]D²⁰ | +52.5° to +53.3° | [10] |

| Water Content | 7.5% - 9.5% | [5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are crucial for ensuring accurate and reproducible results. The following sections outline the experimental protocols based on established pharmacopeial methods and scientific best practices.

Determination of Melting Point

The melting point is a critical parameter for identifying and assessing the purity of crystalline solids.

Methodology:

-

Sample Preparation: The this compound sample must be a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is required.

-

Procedure:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting range.

-

-

Purity Indication: A sharp melting range (typically ≤ 1°C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.

Determination of Solubility

Solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug substance.

Methodology (Shake-Flask Method):

-

Solvent and Temperature: Use purified water as the solvent and maintain a constant temperature, typically 25°C ± 0.5°C, using a water bath or incubator.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-capped flask).

-

Equilibration: Agitate the mixture at a constant rate for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures that the solvent is saturated with the solute.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the suspension to separate the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included. A syringe filter can be used for this purpose.

-

Quantification: Analyze the concentration of dextrose in the clear, saturated solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a validated titrimetric method.

-

Calculation: Express the solubility as the mass of solute per unit volume of solvent (e.g., g/mL).

Determination of Specific Rotation

Optical rotation is a characteristic property of chiral molecules like dextrose and is used for identification and purity assessment. The United States Pharmacopeia (USP) provides a specific method for this determination.[11]

Methodology (USP <781>):

-

Apparatus: A calibrated polarimeter capable of measuring optical rotation at the sodium D-line (589 nm) and maintaining a constant temperature (typically 25°C) is required.

-

Test Solution Preparation: Prepare a solution of this compound in water with a concentration of 100 mg/mL. To prevent mutarotation, the USP directs the use of a dilute ammonium (B1175870) hydroxide (B78521) solution (0.012 N) as the solvent.[11]

-

Measurement:

-

Calibrate the polarimeter with a blank (the solvent used for the test solution).

-

Rinse the polarimeter tube with the test solution and then fill it, ensuring no air bubbles are present.

-

Place the filled tube in the polarimeter and measure the optical rotation. The measurement should be taken promptly after preparing the solution.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:

[α] = (100 * a) / (l * c)

where:

-

a = observed rotation in degrees

-

l = path length of the polarimeter tube in decimeters

-

c = concentration of the solution in g/100 mL

-

Conclusion

A thorough understanding of the chemical properties and structure of this compound is indispensable for its effective and safe use in pharmaceutical research and drug development. The data and experimental protocols presented in this technical guide provide a solid foundation for scientists and researchers to characterize this important excipient and therapeutic agent, ensuring the quality and performance of pharmaceutical products. The provided visualizations offer a clear and concise representation of its structure and the workflows for its analysis.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. US3709731A - Production of crystalline this compound - Google Patents [patents.google.com]

- 4. US3592688A - Dextrose crystallization process - Google Patents [patents.google.com]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. usp.org [usp.org]

- 11. uspbpep.com [uspbpep.com]

An In-depth Technical Guide to Dextrose Monohydrate and Anhydrous Dextrose for Researchers and Drug Development Professionals

Introduction

Dextrose, a simple sugar chemically identical to D-glucose, is a fundamental component in numerous pharmaceutical and research applications. It serves as a vital energy source in cell culture media, a sweetener and bulking agent in oral dosage forms, and a critical component in intravenous solutions for fluid and nutrient replenishment.[1][2] Dextrose is commercially available in two primary forms: dextrose monohydrate and anhydrous dextrose. While chemically similar, the presence of a single water molecule in the crystalline structure of this compound results in significant differences in their physical properties and functional characteristics.[3][4] This technical guide provides a comprehensive comparison of this compound and anhydrous dextrose, detailing their distinct properties, manufacturing processes, and key analytical methodologies for their characterization.

Core Differences: A Molecular Perspective

The primary distinction between the two forms of dextrose lies in their hydration state.

-

This compound: Possesses the chemical formula C₆H₁₂O₆·H₂O, indicating that each molecule of glucose is associated with one molecule of water of crystallization.[5][6]

-

Anhydrous Dextrose: Has the chemical formula C₆H₁₂O₆ and is devoid of this water molecule.[6][7]

This seemingly minor difference has a cascading effect on their molecular weight, physical properties, and ultimately, their suitability for specific applications.

Manufacturing Processes

Both forms of dextrose are derived from the enzymatic hydrolysis of starch, typically from corn or wheat.[8][9] The process involves breaking down starch into glucose, followed by purification and crystallization. The key differentiator in the manufacturing process is the crystallization temperature.

-

This compound: Crystallization from an aqueous solution at temperatures below 50°C yields this compound.[1]

-

Anhydrous Dextrose: Crystallization at temperatures above 50°C results in the formation of anhydrous dextrose.[1] Anhydrous dextrose can also be produced by re-dissolving, refining, evaporating, and re-crystallizing this compound.[10]

Manufacturing pathway for dextrose forms.

Comparative Data Presentation

The following tables summarize the key quantitative differences between this compound and anhydrous dextrose.

Table 1: Chemical and Physical Properties

| Property | This compound | Anhydrous Dextrose |

| Chemical Formula | C₆H₁₂O₆·H₂O[5][11] | C₆H₁₂O₆[7][12] |

| Molecular Weight | 198.17 g/mol [5][13] | 180.16 g/mol [12][14] |

| Appearance | White crystalline powder or granules[11][13] | White crystalline powder[7][12] |

| Melting Point | Approximately 83°C[5][13] | Approximately 146°C[12][15] |

| Density (True) | ~1.54 g/cm³[5][13] | ~1.54 g/cm³[12] |

| Water Content | 7.5% - 9.5%[14] | Not more than 1.0%[14] |

| Solubility in Water | Highly soluble (~909 g/L at 20°C)[11] | Soluble (1 g in 1.1 mL at 25°C)[12] |

Table 2: Application-Relevant Characteristics

| Characteristic | This compound | Anhydrous Dextrose |

| Hygroscopicity | Less hygroscopic than anhydrous form[6] | More hygroscopic than monohydrate form[4][6] |

| Sweetness | Slightly less sweet than anhydrous form[16] | Slightly sweeter than monohydrate form[16] |

| Primary Pharmaceutical Use | Oral dosage forms (filler, binder), oral rehydration solutions[17][18][19] | Intravenous (IV) solutions, injectables, cryoprotectant in lyophilization[7][20][21] |

Experimental Protocols for Differentiation and Characterization

A suite of analytical techniques can be employed to differentiate and characterize this compound and anhydrous dextrose.

Determination of Water Content by Karl Fischer Titration

This is a definitive method to quantify the water content, thereby distinguishing the monohydrate from the anhydrous form.

Principle: The Karl Fischer titration is a specific chemical method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in a buffered solution.

Methodology:

-

Reagent Preparation: Use a commercially available Karl Fischer reagent, such as a one-component reagent (e.g., Aquastar®-CombiTitrant 5) and a suitable solvent (e.g., Aquastar®-CombiMethanol). For sugars, the addition of formamide (B127407) (not exceeding 50% of the solvent volume) is often necessary to aid dissolution.[20][22]

-

Apparatus: A volumetric or coulometric Karl Fischer titrator.

-

Procedure: a. Add the solvent to the titration vessel and titrate to a dry endpoint to eliminate residual water. b. Accurately weigh a suitable amount of the dextrose sample (e.g., 0.3 g for monohydrate) and add it to the vessel.[22] c. Stir to dissolve the sample. A stirring time of at least 60 seconds is recommended for this compound at room temperature.[22] For anhydrous dextrose, a longer stirring time or gentle heating (up to 50°C) may be required to ensure complete dissolution.[20] d. Titrate the sample with the Karl Fischer reagent to the endpoint. e. The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Expected Results:

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is used for the quantification of dextrose and can help in identifying the form based on purity and the presence of related substances.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through, allowing for quantification.

Methodology:

-

System: An HPLC system equipped with a refractive index detector.

-

Column: A column suitable for sugar analysis, such as a Bio-Rad Aminex HPX-87C column (7.8 mm x 30 cm, 9 µm).[17]

-

Mobile Phase: Degassed, distilled water.[17]

-

Flow Rate: 0.3 mL/min.[17]

-

Temperatures: Column oven at 85°C and detector cell at 85°C.

-

Injection Volume: 20 µL.[17]

-

Standard and Sample Preparation: a. Prepare a standard solution of dextrose anhydrous of known concentration in distilled water. b. Prepare sample solutions of both this compound and anhydrous dextrose, ensuring complete dissolution.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for dextrose is approximately 20-21 minutes under these conditions.[14]

Data Analysis: The concentration of dextrose in the samples is determined by comparing the peak areas with that of the standard. The purity of each form can be assessed, and any significant differences in the impurity profile may be observed.

Spectroscopic Methods: Near-Infrared (NIR) and Raman Spectroscopy

These non-destructive techniques provide a rapid means of identifying and differentiating the two forms of dextrose based on their unique spectral fingerprints.

Principle:

-

NIR Spectroscopy: Measures the absorption of near-infrared light due to molecular overtone and combination vibrations. The presence of the water molecule in this compound leads to distinct spectral features.

-

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light, which provides information about the vibrational modes of molecules. The different crystal structures and the presence of water in the monohydrate result in different Raman spectra.

Methodology (General):

-

Instrumentation: A portable or benchtop NIR or Raman spectrometer.

-

Sample Preparation: No specific sample preparation is required for powdered samples.

-

Data Acquisition: a. Acquire a background spectrum (for NIR). b. Place the sample in the instrument's sample holder. c. Acquire the spectrum of the sample.

-

Data Analysis: The spectra of this compound and anhydrous dextrose are compared. The differences in the spectra, particularly in regions associated with water and O-H vibrations, allow for clear differentiation.[13][23]

Analytical workflow for dextrose identification.

Conclusion

The choice between this compound and anhydrous dextrose is critical and depends on the specific requirements of the application. This compound, with its bound water, is often preferred for oral formulations where its physical properties contribute to tablet integrity and mouthfeel. In contrast, anhydrous dextrose is the form of choice for applications where water content is a critical parameter, such as in intravenous solutions and as a cryoprotectant for lyophilized products. A thorough understanding of their distinct properties and the application of appropriate analytical techniques are essential for researchers and drug development professionals to ensure the quality, stability, and efficacy of their final products.

References

- 1. phexcom.com [phexcom.com]

- 2. youtube.com [youtube.com]

- 3. US6451122B1 - Dextrose in powder form and a process for the preparation thereof - Google Patents [patents.google.com]

- 4. Noninvasive imaging could replace finger pricks for people with diabetes | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. jasco-global.com [jasco-global.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Raman Spectroscopy as a Promising Tool for Noninvasive Point-of-Care Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quveon.com [quveon.com]

- 9. sugarindustry.info [sugarindustry.info]

- 10. mt.com [mt.com]

- 11. scribd.com [scribd.com]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. Expanding the analytical toolbox for identity testing of pharmaceutical ingredients: Spectroscopic screening of dextrose using portable Raman and near infrared spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usp.org [usp.org]

- 15. tovatech.com [tovatech.com]

- 16. offers.the-scientist.com [offers.the-scientist.com]

- 17. ijbpas.com [ijbpas.com]

- 18. spiedigitallibrary.org [spiedigitallibrary.org]

- 19. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 20. Determination of Water Content in Sugar Using Karl Fischer Titration [sigmaaldrich.com]

- 21. mhlw.go.jp [mhlw.go.jp]

- 22. Determination of Water Content in D(+)-glucose-monohydrate Using Karl Fischer Titration [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

Dextrose Monohydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of dextrose monohydrate, a monosaccharide widely utilized in the pharmaceutical and biotechnology industries. This document outlines its molecular characteristics, and relationship with its anhydrous form, providing a foundational resource for formulation scientists and researchers.

Molecular and Physicochemical Properties

Dextrose, a simple sugar, is a vital carbohydrate in biological systems. In its solid form, it commonly exists as a crystalline monohydrate. The presence of a water molecule within the crystal structure differentiates it from its anhydrous counterpart.

Molecular Formula and Weight

The key differentiator between this compound and anhydrous dextrose is the presence of one molecule of water of crystallization in the former. This is explicitly represented in their respective molecular formulas and weights.

| Property | This compound | Anhydrous Dextrose |

| Molecular Formula | C₆H₁₂O₆·H₂O[1][2][3] | C₆H₁₂O₆[4][5][6][7][8] |

| Molecular Weight | 198.17 g/mol [1][2][9][10] | 180.16 g/mol [4][5][6] |

The inclusion of the water molecule in the monohydrate form results in a higher molecular weight compared to the anhydrous form. This distinction is critical for precise calculations in formulations and chemical reactions.

Relationship Between this compound and Anhydrous Dextrose

This compound can be converted to anhydrous dextrose through the removal of the water of crystallization, typically by heating. Conversely, anhydrous dextrose can form the monohydrate in the presence of water under appropriate conditions. This reversible relationship is fundamental to understanding the handling and storage requirements of these compounds.

Experimental Protocols

The determination of the molecular formula and weight of dextrose and its hydrate (B1144303) are foundational experiments in analytical chemistry.

Determination of Molecular Formula

The empirical formula of dextrose can be determined through combustion analysis, a standard technique in organic chemistry.

Methodology:

-

A precisely weighed sample of dextrose is combusted in a furnace in the presence of excess oxygen.

-

The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected in separate absorption tubes.

-

The mass of CO₂ and H₂O produced is determined by the change in mass of the absorption tubes.

-

From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample are calculated.

-

The mass of oxygen is determined by subtracting the masses of carbon and hydrogen from the initial sample mass.

-

The mole ratio of each element is calculated to establish the empirical formula.

-

The molecular formula is then determined by comparing the empirical formula weight to the molecular weight determined by mass spectrometry.

Determination of Molecular Weight

Mass spectrometry is the definitive method for determining the molecular weight of a compound.

Methodology:

-

A sample of dextrose is introduced into the mass spectrometer.

-

The sample is ionized, and the resulting ions are accelerated into a magnetic field.

-

The magnetic field deflects the ions based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

-

The peak corresponding to the molecular ion (M+) provides the molecular weight of the compound. For this compound, the presence of the water molecule can also be observed under certain conditions.

References

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. mpbio.com [mpbio.com]

- 4. echemi.com [echemi.com]

- 5. Dextrose Anhydrous - SJZ Chem-pharm Co., Ltd. [sjzchempharm.com]

- 6. thomassci.com [thomassci.com]

- 7. mpbio.com [mpbio.com]

- 8. Dextrose, Anhydrous, U.S.P., J.T. Baker™ | Fisher Scientific [fishersci.ca]

- 9. This compound CAS 5996-10-1, High Purity Pharmaceutical Ingredient at Best Price [jigspharma.com]

- 10. Glucose Monohydrate | C6H14O7 | CID 22814120 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Dextrose Monohydrate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dextrose monohydrate powder, a widely used excipient in the pharmaceutical and food industries. The following sections detail its physicochemical characteristics, flow properties, and solubility, supported by standardized experimental protocols and data presented for comparative analysis.

Physicochemical and Bulk Powder Properties

This compound (C₆H₁₂O₆·H₂O) is a purified and crystallized D-glucose containing one molecule of water of crystallization.[1] It presents as a white, crystalline, odorless powder with a sweet taste.[2][3][4] The molecular weight of this compound is 198.17 g/mol .[2][5]

Summary of Physical Properties

The key physical properties of this compound powder are summarized in the tables below, providing a consolidated view of critical parameters for formulation and development.

Table 1: General Physical and Chemical Properties

| Property | Value | References |

| Appearance | White crystalline powder | [1][2][3] |

| Odor | Odorless | [1][2][4] |

| Molecular Formula | C₆H₁₂O₆·H₂O | [2] |

| Molecular Weight | 198.17 g/mol | [2][5] |

| Melting Point | 83°C (181°F) | [2][6][7] |

| True Density | 1.54 g/cm³ | [2][7] |

| pH (0.5 M solution) | 5.9 | [2][4] |

| pH (20% w/v solution) | 3.5 - 5.5 | [7] |

| Moisture Content (USP) | 7.5% - 9.5% | [8] |

Table 2: Density and Flowability Characteristics

| Property | Value | References |

| Bulk Density (Loose) | 0.55 - 0.85 g/cm³ (550 - 850 kg/m ³) | [9][10] |

| 0.826 g/cm³ | [7] | |

| Tapped Density (Compacted) | 0.60 - 0.875 g/cm³ (600 - 875 kg/m ³) | [10] |

| 1.020 g/cm³ | [7] | |

| Hausner Ratio | 1.12 - 1.45 (Calculated) | |

| Carr's Index (%) | 11 - 31 (Calculated) | |

| Flowability | Good to Poor | [11] |

Note: Hausner Ratio and Carr's Index were calculated based on the range of bulk and tapped density values provided in the references. The resulting range indicates that flowability can vary significantly.

Table 3: Solubility Profile

| Solvent | Solubility | Temperature | References |

| Water | ~1 g / 1.1 mL (Freely Soluble) | 25°C | [2][4][5][6] |

| Ethanol (96%) | Sparingly Soluble | - | [6] |

Table 4: Particle Size Distribution

| Grade/Type | Mean Diameter (µm) | Notes | References |

| This compound F | ~100 | Sweet product | [12][13] |

| This compound G | ~300 | Sweet product | [12] |

| This compound M | Large grained powder | Versatile bulk sweetener | [14] |

| General | 70% > 53 µm, 40% > 250 µm | Typical distribution | [10] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of powders are crucial for reproducible and comparable results. The following sections outline standard protocols.

Determination of Bulk and Tapped Density

These properties are critical for understanding the packing behavior and flowability of a powder. The methodology is adapted from the U.S. Pharmacopeia (USP) and other standard procedures.[15][16][17]

Objective: To measure the bulk and tapped densities of this compound powder.

Apparatus:

-

Graduated cylinder (250 mL, readable to 2 mL)

-

Tapped density tester capable of a fixed drop height (e.g., 3 ± 0.2 mm) at a nominal rate (e.g., 250 taps (B36270) per minute).[15]

-

Balance (0.1% accuracy)

-

Sieve (1.0 mm aperture)

Procedure:

-

Sample Preparation: Gently pass a sufficient quantity of the powder through a 1.0 mm sieve to break up any agglomerates.[15]

-

Bulk Density Measurement (Method 1): a. Weigh approximately 100 g (noted as 'm') of the test sample with 0.1% accuracy.[15] b. Gently introduce the sample into a dry 250 mL graduated cylinder without compacting it.[15] c. Carefully level the powder surface and read the unsettled apparent volume (V₀) to the nearest graduated unit.[15] d. Calculate the bulk density using the formula: Bulk Density = m / V₀ .[15]

-

Tapped Density Measurement: a. Secure the cylinder containing the weighed powder sample in the holder of the tapped density tester. b. Subject the cylinder to a set number of taps (e.g., 10, 500, and 1250) and record the corresponding volumes.[15] c. Continue tapping in increments (e.g., 1250 taps) until the difference between succeeding volume measurements is less than or equal to 2 mL. The final volume is the tapped volume (Vf).[15] d. Calculate the tapped density using the formula: Tapped Density = m / Vf .[15]

Calculation of Compressibility Index and Hausner Ratio

These calculated values serve as indicators of a powder's flowability and compressibility.[11][18]

Formulas:

-

Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100[18]

-

Hausner Ratio = Tapped Density / Bulk Density[18]

Interpretation: A lower Carr's Index or Hausner Ratio generally indicates better flowability. For example, a Hausner Ratio of less than 1.19 or a Carr's Index below 16 is often considered to indicate good powder flow.[11][19]

References

- 1. targetbaits.co.uk [targetbaits.co.uk]

- 2. technopharmchem.com [technopharmchem.com]

- 3. sanitaspices.co.uk [sanitaspices.co.uk]

- 4. employees.delta.edu [employees.delta.edu]

- 5. This compound Powder - Food & Industrial Grade, 99% Purity, Best Price [patelexportind.com]

- 6. This compound | 5996-10-1 [m.chemicalbook.com]

- 7. phexcom.com [phexcom.com]

- 8. usp.org [usp.org]

- 9. agronetbrewing.com [agronetbrewing.com]

- 10. castlemalting.com [castlemalting.com]

- 11. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. roquette.com [roquette.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. roquette.com [roquette.com]

- 15. mhlw.go.jp [mhlw.go.jp]

- 16. pharmastate.academy [pharmastate.academy]

- 17. adpi.org [adpi.org]

- 18. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]

- 19. researchgate.net [researchgate.net]

Solubility of dextrose monohydrate in water at different temperatures

An In-depth Technical Guide to the Solubility of Dextrose Monohydrate in Water at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water across a range of temperatures. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of the processes involved.

Quantitative Solubility Data

The solubility of dextrose in water is significantly influenced by temperature. Below 50°C, the stable crystalline form is α-D-dextrose monohydrate. Above this temperature, the anhydrous form becomes the stable solid phase.[1] The data presented in the following table, derived from the seminal work of Jackson and Silsbee, details the solubility of dextrose in water at various temperatures. It is important to note that these results are expressed in terms of anhydrous dextrose for consistency in analytical calculations.[2]

| Temperature (°C) | Dextrose in Solution ( g/100 g of solution) | Dextrose in Solution ( g/100 g of water) | Solid Phase |

| 0.5 | 35.20 | 54.32 | α-Dextrose Monohydrate |

| 5.0 | 37.35 | 59.59 | α-Dextrose Monohydrate |

| 10.0 | 40.19 | 67.20 | α-Dextrose Monohydrate |

| 15.0 | 42.89 | 75.10 | α-Dextrose Monohydrate |

| 20.0 | 45.54 | 83.62 | α-Dextrose Monohydrate |

| 25.0 | 49.03 | 96.19 | α-Dextrose Monohydrate |

| 30.0 | 54.65 | 120.46 | α-Dextrose Monohydrate |

| 40.0 | 63.83 | 176.57 | α-Dextrose Monohydrate |

| 50.0 | 70.93 | 243.76 | α-Dextrose Monohydrate & Anhydrous α-Dextrose |

Data sourced from Jackson, R.F. and Silsbee, C.G., 1922. The Solubility of Dextrose in Water. Scientific Papers of the Bureau of Standards, 17, p.715.[2][3][4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in water, based on the isothermal equilibrium method. This protocol is a synthesized representation of established techniques, including those described by Jackson and Silsbee.

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Distilled or deionized water

-

Thermostatic water bath with precise temperature control (±0.01°C)

-

Borosilicate glass bottles with secure stoppers

-

Mechanical rotator or shaker within the water bath

-

Calibrated thermometer

-

Filtration apparatus (e.g., sintered glass filter or syringe filter with a membrane of appropriate pore size)

-

Weighing balance (analytical, with a precision of ±0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Saccharimeter or a high-performance liquid chromatography (HPLC) system with a refractive index detector for concentration analysis.

Procedure:

-

Preparation of the Saturated Solution:

-

An excess amount of this compound is added to a known volume of distilled water in a glass bottle. The excess solid is crucial to ensure that the solution reaches saturation and that there is a solid phase in equilibrium with the liquid phase.

-

The bottle is securely stoppered to prevent any change in concentration due to evaporation.

-

-

Equilibration:

-

The bottle containing the dextrose-water mixture is placed in a thermostatic water bath set to the desired temperature.

-

The mixture is continuously agitated using a mechanical rotator or shaker to facilitate the dissolution process and ensure a homogeneous solution.

-

Equilibration is maintained for a sufficient period to ensure that the concentration of the solution is constant, which indicates that thermodynamic equilibrium has been reached. This may take several hours to days.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, the agitation is stopped, and the excess solid is allowed to settle.

-

A sample of the supernatant (the clear saturated solution) is carefully withdrawn. It is critical to perform this step without altering the temperature of the solution.

-

The withdrawn sample is immediately filtered to remove any undissolved solid particles. The filtration apparatus should be pre-heated to the experimental temperature to prevent crystallization of the solute.

-

-

Analysis of the Saturated Solution:

-

A precisely weighed sample of the clear, saturated filtrate is transferred to a volumetric flask and diluted to a known volume.

-

The concentration of dextrose in the diluted solution is determined using a suitable analytical method. Historically, polarimetry using a saccharimeter was a common method.[2] Modern approaches may utilize HPLC with a refractive index detector for greater accuracy and specificity.

-

The analysis should be performed in triplicate to ensure the precision of the results.

-

-

Data Calculation and Expression:

-

From the determined concentration of the diluted solution, the concentration of the original saturated solution is calculated.

-

The solubility is typically expressed as grams of solute per 100 grams of solvent (water) or as a weight percentage (grams of solute per 100 grams of solution).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

References

Dextrose monohydrate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Dextrose Monohydrate

Introduction

This compound, a crystalline form of D-glucose containing one molecule of water, is a fundamental monosaccharide widely utilized in the pharmaceutical, biotechnology, and food industries.[1] Its applications range from being a parenteral nutrient and a tonicity-adjusting agent in intravenous fluids to serving as a diluent and binder in solid dosage forms like chewable tablets.[2][3] Given its central role, a thorough understanding of its chemical and physical stability is paramount for researchers, scientists, and drug development professionals to ensure product quality, efficacy, and safety.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing the factors that influence its degradation and the optimal conditions for its storage. It synthesizes data on its physical and chemical properties, explores its degradation pathways, and outlines experimental protocols for its stability assessment.

Physical and Chemical Properties

This compound is a white, odorless, crystalline powder with a sweet taste.[1][3] Its core physical and chemical characteristics are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₆H₁₂O₆·H₂O | [4] |

| Molecular Weight | 198.17 g/mol | [1][3] |

| Appearance | White crystalline powder or colorless crystals | [1][4] |

| Melting Point | ~83 °C (loses water of crystallization) | [3][4][5] |

| Solubility in Water | Highly soluble (~1 g in 1.1 mL at 25°C) | [3][4] |

| Solubility in Ethanol | Slightly soluble (1 in 60 for 95% ethanol) | [3][6] |

| pH (Aqueous Solution) | 4.0 - 6.0 (for a 1% solution) | [1] |

| Specific Gravity | 1.54 | [4][7] |

| Hygroscopicity | Hygroscopic; absorbs moisture above ~85% relative humidity | [1][3][8] |

Stability Profile of this compound

This compound is generally stable under recommended storage conditions.[4][7] However, its stability is significantly influenced by environmental factors such as temperature, humidity, and pH, particularly in aqueous solutions.

Solid-State Stability

In its solid form, this compound is stable at temperatures below 50°C.[4][9] Above this temperature, it begins to lose its water of hydration, converting to the anhydrous form.[3][10]

A primary concern for solid-state stability is its hygroscopic nature.[1] Exposure to high relative humidity (RH) can lead to moisture absorption, causing the powder to cake and clump, which compromises its flowability and handling properties.[8][11] Studies have shown that caking can be observed during storage at relative humidities between 53% and 84% at 25°C.[11] To prevent caking and hydrate (B1144303) loss, it is recommended to store the powder at a relative humidity above 11% but below 53%.[11]

Aqueous Solution Stability

The stability of dextrose in aqueous solutions is highly dependent on pH. Research indicates that dextrose solutions exhibit maximum stability at a pH of approximately 4.[12][13]

-

Acidic Conditions (Low pH): In strongly acidic solutions, dextrose can undergo dehydration to form hydroxymethylfurfural (5-HMF), which can further degrade into levulinic acid and formic acid.[12]

-

Alkaline Conditions (High pH): In alkaline solutions, dextrose undergoes the Lobry de Bruyn-van Ekenstein transformation, leading to an equilibrium mixture of dextrose, fructose, and mannose.[12] Strong alkalis can cause browning and extensive decomposition.[3]

Excessive heating of aqueous solutions, such as during autoclaving for sterilization, can cause caramelization and a reduction in the solution's pH.[2] This degradation can lead to discoloration and the formation of impurities.

Key Degradation Pathways

Several chemical reactions can lead to the degradation of this compound, particularly in formulations.

-

Maillard Reaction: As a reducing sugar, dextrose can react with primary and secondary amines found in amino acids, peptides, and proteins.[3] This non-enzymatic browning reaction, known as the Maillard reaction, leads to discoloration and the formation of complex condensation products.[14][15][16]

-

Caramelization: This process occurs when sugars are heated to high temperatures (above 120°C) in the absence of amines. It results in browning and the generation of a complex mixture of compounds.[2][10]

The logical flow of this compound degradation is illustrated in the diagram below.

Caption: Logical flow of this compound degradation pathways.

Recommended Storage and Handling

Proper storage is critical to maintaining the quality and stability of this compound. The general recommendation is to store the material in a cool, dry, well-ventilated area, protected from light and incompatible substances.[4][9][17]

| Parameter | Recommendation | References |

| Temperature | Store in a cool place, ideally below 25°C (77°F). | [8] |

| Humidity | Store in a dry area, with relative humidity below 60%. | [8] |

| Container | Keep in a tightly closed, sealed, moisture-proof container. | [1][4][9][17] |

| Light | Protect from light. | [18][19] |

| Incompatibles | Isolate from strong oxidizing agents and other incompatible materials. | [5][17][20] |

| Shelf Life | Typically 2 to 3 years when stored properly in unopened packaging. | [1][18][21] |

For handling, it is important to avoid dust formation.[1][20] Using good occupational work practices, such as wearing personal protective equipment (PPE) when handling bulk powder, is recommended.[1][17]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, especially in pharmaceutical applications, a robust stability testing program is essential. Key experimental protocols are detailed below.

Assay and Related Substances by HPLC-RID

This method is used to quantify the dextrose content and detect any impurities or degradation products, such as fructose, maltose (B56501), and maltotriose (B133400).[22]

-

Principle: High-Performance Liquid Chromatography (HPLC) separates the components of a mixture, and a Refractive Index Detector (RID) measures the concentration of each component as it elutes from the column.

-

Methodology:

-

Chromatographic System:

-

System Suitability: A solution containing known amounts of dextrose and potential impurities (e.g., USP Maltose Monohydrate RS, USP Maltotriose RS, USP Fructose RS) is injected to verify the system's resolution and reproducibility. A resolution of not less than 1.3 between maltotriose and maltose is a typical requirement.[22][23]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in HPLC-grade water to a known concentration.

-

Analysis: Inject the standard and sample solutions into the chromatograph. Calculate the percentage of dextrose and any impurities based on the peak areas. The acceptance criteria for purity is typically between 97.5% and 102.0% on an anhydrous basis.[2][23]

-

Moisture Content by Karl Fischer Titration

This is the standard method for determining the water content in the powder.

-

Principle: The Karl Fischer method is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water.

-

Methodology:

-

Accurately weigh a sample of this compound powder.

-

Introduce the sample into the Karl Fischer titration vessel.

-

Titrate with the Karl Fischer reagent until the endpoint is reached.

-

The instrument calculates the amount of water in the sample, typically expressed as a percentage. For this compound, the expected range is between 7.5% and 9.5%.[24]

-

Physical Stability (Caking) Assessment

This protocol evaluates the physical stability of the powder under various humidity conditions.

-

Principle: Samples are stored in controlled humidity chambers (desiccators containing saturated salt solutions) and visually inspected for changes in flowability over time.

-

Methodology:

-

Prepare a series of controlled humidity environments using different saturated salt solutions in sealed desiccators.

-

Place accurately weighed samples of this compound powder in open containers within each desiccator.

-

Store the desiccators at a constant temperature (e.g., 25°C).

-

At specified time points (e.g., 1, 4, 12, 20 weeks), remove the samples and visually assess them for caking using a defined scale (e.g., from free-flowing to fully caked).[11]

-

The critical relative humidity for caking is identified as the lowest RH at which caking occurs.

-

The following diagram illustrates a typical workflow for a comprehensive stability study.

Caption: Experimental workflow for a this compound stability study.

Conclusion

This compound is a stable excipient and active ingredient when stored under appropriate conditions.[4] The most critical factors influencing its stability are temperature and humidity. For the solid form, maintaining a cool, dry environment (ideally below 25°C and 60% RH) in sealed, moisture-proof containers is essential to prevent the loss of hydration water and physical changes like caking.[8] For aqueous solutions, stability is maximized at a pH around 4, with degradation occurring in more acidic or alkaline conditions, especially when heated.[12][13] Adherence to these storage and handling guidelines, verified by a robust stability testing program, will ensure the integrity and performance of this compound in research and pharmaceutical development.

References

- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 2. zxchem.com [zxchem.com]

- 3. phexcom.com [phexcom.com]

- 4. technopharmchem.com [technopharmchem.com]

- 5. nexchem.co.uk [nexchem.co.uk]

- 6. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. finetechitg.com [finetechitg.com]

- 9. employees.delta.edu [employees.delta.edu]

- 10. D-Glucose monohydrate | 5996-10-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.plos.org [journals.plos.org]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. sdfine.com [sdfine.com]

- 18. makendi.com [makendi.com]

- 19. How should I store this compound Powder? (this compound) [vpa.com.au]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. level7chemical.com [level7chemical.com]

- 22. rjptonline.org [rjptonline.org]

- 23. usp.org [usp.org]

- 24. finetechitg.com [finetechitg.com]

A Comprehensive Guide to the Natural Occurrence and Sources of D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose, a simple sugar with the molecular formula C₆H₁₂O₆, is the most abundant monosaccharide in nature.[1][2] It serves as a primary source of energy for most living organisms, from microorganisms to humans, and is a fundamental building block for more complex carbohydrates.[1][3][4] This technical guide provides an in-depth exploration of the natural occurrence and diverse sources of D-glucose, its biosynthesis in various organisms, and detailed methodologies for its quantification. This information is crucial for researchers and professionals in drug development and various scientific fields who require a thorough understanding of this ubiquitous biomolecule.

D-glucose is found in its free state in many fruits, plant juices, and honey.[1][5][6][7][8] In animals, it circulates in the blood as "blood sugar" and is stored as the polymer glycogen (B147801).[1][3] Plants store glucose in polymeric forms like starch.[1][3] The D-isomer of glucose, also known as dextrose, is the naturally occurring and biologically active form.[1][3]

Biosynthesis of D-Glucose

The production of D-glucose in nature is a fundamental biological process. The two primary pathways for its synthesis are photosynthesis in plants and some prokaryotes, and gluconeogenesis, which occurs in a wide range of organisms including animals, plants, fungi, and bacteria.[1][9][10]

Photosynthesis in Plants

In plants, D-glucose is a direct product of photosynthesis, a process that converts light energy into chemical energy.[11][12][13] This process utilizes carbon dioxide, water, and sunlight to synthesize glucose and oxygen.[11][14] The newly formed glucose can be used for immediate energy, converted into structural components like cellulose, or stored as starch for later use.[11][12][13]

Gluconeogenesis in Animals

Gluconeogenesis is a metabolic pathway that generates glucose from non-carbohydrate precursors.[9][10][15] This process is vital for maintaining blood glucose levels during periods of fasting, starvation, or low-carbohydrate diets.[9][15] In animals, gluconeogenesis primarily occurs in the liver and to a lesser extent in the kidneys.[9][15][16] The main substrates for this pathway are lactate, glycerol, and glucogenic amino acids.[9][15][17]

Natural Sources of D-Glucose

D-glucose is widely distributed in various natural sources. The concentration of free D-glucose can vary significantly depending on the source.

Plant-Based Sources

Fruits and vegetables are primary natural sources of D-glucose, where it is often found alongside other sugars like fructose (B13574) and sucrose.[18][19][20] The ripening process of fruits often involves the breakdown of starches into simpler sugars, including glucose, which contributes to their sweet taste.

Table 1: D-Glucose Content in Selected Fruits and Vegetables

| Source | D-Glucose ( g/100g ) | Fructose ( g/100g ) | Sucrose ( g/100g ) |

| Apple | 2.1 | 6.7 | 2.8 |

| Banana | 4.9 | 4.9 | 2.4 |

| Grapes | 7.2 | 8.1 | 0.2 |

| Peach | 0.9 | 1.2 | 4.8 |

| Pear | 2.8 | 6.5 | 1.7 |

| Carrot | 1.1 | 1.1 | 5.0 |

| Sweet Corn | 3.4 | 1.9 | 0.8 |

| Sweet Potato | 0.5 | 0.5 | 4.2 |

Source: Data compiled from various food composition databases.

Honey is another significant natural source of D-glucose, primarily composed of fructose and glucose.[5][20][21][22] The exact composition of honey can vary depending on the floral source.[23]

Table 2: Sugar Composition of Honey

| Sugar | Concentration Range (%) | Average Concentration (%) |

| Fructose | 31 - 44 | 38.5 |

| D-Glucose | 23 - 41 | 31.0 |

| Sucrose | 0.1 - 4.8 | 1.5 |

| Other Sugars | 1.5 - 3.0 | 2.2 |

Source: Data from honey analysis studies.[22][24][25][26]

Animal-Based Sources

In animals, D-glucose is the primary sugar found in the blood and is essential for cellular respiration.[1][7] It is stored in the liver and muscles as glycogen, a large polymer of glucose.[1][3] When energy is needed, glycogen is broken down into glucose through a process called glycogenolysis.[1][3]

Table 3: Typical D-Glucose Concentrations in Animal Tissues and Fluids

| Source | Concentration |

| Human Blood Plasma (fasting) | 70 - 100 mg/dL |

| Mammalian Muscle (as glycogen) | 1 - 2% by weight |

| Mammalian Liver (as glycogen) | up to 10% by weight |

Source: Compiled from various biochemistry and physiology textbooks.

Microbial Sources

Certain microorganisms can also produce D-glucose through various metabolic pathways. For instance, some bacteria and fungi can break down complex carbohydrates into glucose. Additionally, specific microbial fermentation processes can be engineered to yield D-glucose from various substrates. While not a primary "natural" source in the same vein as plants, microbial systems are significant in the industrial production of glucose. Some microorganisms, like Candida famata, can be used in processes to convert D-glucose into other sugars.[27] D-(+)-Glucose is a common carbon source in microbial culture media to support the growth of a wide range of microorganisms.[28]

Industrial Production of D-Glucose

Commercially, D-glucose (dextrose) is primarily produced by the hydrolysis of starch.[29] This process can be achieved through acid hydrolysis, enzymatic hydrolysis, or a combination of both.

The enzymatic process is generally preferred as it allows for better control and results in a higher purity product.[30][31] The process typically involves:

-

Starch Slurry Preparation : A slurry of starch from sources like corn or wheat is prepared.[30][32][33]

-

Liquefaction : The slurry is treated with α-amylase to break down the long starch chains into smaller dextrins.[30]

-

Saccharification : Glucoamylase is then added to hydrolyze the dextrins into glucose.[30]

-

Purification : The resulting glucose solution is purified through filtration, decolorization with activated carbon, and ion-exchange chromatography to remove impurities.[30][31]

-

Concentration : The purified solution is concentrated through evaporation to produce glucose syrup or crystallized to form solid dextrose.[31]

Experimental Protocols for D-Glucose Quantification

Accurate quantification of D-glucose is essential in research and industry. Several methods are available, ranging from classic chemical assays to modern chromatographic and enzymatic techniques.

Enzymatic Method (Hexokinase/Glucose-6-Phosphate Dehydrogenase)

This is a highly specific and widely used method for D-glucose determination.[34]

Principle: D-glucose is phosphorylated by hexokinase (HK) in the presence of ATP to form glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-glucose concentration.

Reagents:

-

Triethanolamine buffer (pH 7.6)

-

ATP solution

-

NADP⁺ solution

-

Hexokinase/Glucose-6-Phosphate Dehydrogenase enzyme suspension

-

D-Glucose standard solution

Procedure:

-

Prepare a reaction mixture containing the buffer, ATP, and NADP⁺.

-

Add the sample solution (appropriately diluted) to the reaction mixture.

-

Read the initial absorbance (A₁) at 340 nm after mixing.

-

Start the reaction by adding the HK/G6PDH enzyme suspension.

-

Incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C until the reaction is complete.

-

Read the final absorbance (A₂) at 340 nm.

-

Calculate the change in absorbance (ΔA = A₂ - A₁).

-

Determine the D-glucose concentration by comparing the ΔA of the sample to that of a D-glucose standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying sugars. A common method involves using an amino-propyl bonded silica (B1680970) column with a refractive index (RI) detector.

Instrumentation and Conditions:

-

HPLC System: With a pump, autosampler, column oven, and refractive index detector.

-

Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a series of D-glucose standards of known concentrations in the mobile phase.

-

Calibration: Inject the standards to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared samples.

-

Quantification: Identify the D-glucose peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of D-glucose using the calibration curve.

Other methods for glucose quantification include older copper-iodometric methods and gas chromatography (GC).[35][36]

Conclusion

D-glucose is a fundamentally important molecule, central to the metabolism of most life on Earth. Its natural occurrence is vast, from the free sugars in fruits to the polymeric storage forms in plants and animals. Understanding the sources, biosynthesis, and methods for quantification of D-glucose is critical for a wide range of scientific disciplines, including biochemistry, food science, and pharmaceutical development. The information and protocols provided in this guide offer a comprehensive resource for professionals working with this essential monosaccharide.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. lndcollege.co.in [lndcollege.co.in]

- 3. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. Sugar - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Glucose | Definition, Structure, & Function | Britannica [britannica.com]

- 8. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. From the Photosynthesis to Hormone Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photosynthesis - NatureWorks [nhpbs.org]

- 13. sciencing.com [sciencing.com]

- 14. snexplores.org [snexplores.org]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. GLUCONEOGENESIS in animals for veterinarians.pdf [slideshare.net]

- 18. What sugars are in fruits and vegetables? - Sugar Nutrition Resource Centre [sugarnutritionresource.org]

- 19. Sources of Sugar - The Canadian Sugar Institute [sugar.ca]

- 20. Sugars | Institute of Food Science and Technology [ifst.org]

- 21. ific.org [ific.org]

- 22. ecobeesupply.com [ecobeesupply.com]

- 23. sites.evergreen.edu [sites.evergreen.edu]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Determination of sugars in honey by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. D-(+)-Glucose monohydrate - microbial culture media [sigmaaldrich.com]

- 29. Glucose from starch: starch hydrolysis_Industry news [m.starchprojectsolution.com]

- 30. Production Process of Liquid Glucose: A Complete Overview [chemanalyst.com]

- 31. Industrial Glucose Syrup Production Process from Starch â A Step-by-Step Guide [myandegroup.com]

- 32. ijnrd.org [ijnrd.org]

- 33. scribd.com [scribd.com]

- 34. D-Glucose HK, UV method [nzytech.com]

- 35. researchgate.net [researchgate.net]

- 36. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of the Water Molecule in Dextrose Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dextrose, a form of D-glucose, is a fundamental excipient in the pharmaceutical industry, utilized in a wide array of dosage forms. It primarily exists in two commercially available forms: anhydrous dextrose and dextrose monohydrate. The single molecule of water in the crystal lattice of this compound, often referred to as the water of hydration or crystallization, plays a critical and multifaceted role that significantly influences the material's physicochemical properties, stability, and functionality in drug product development and manufacturing. This technical guide provides an in-depth examination of the function of this water molecule, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the structural role of the water molecule within the crystal lattice, presents a comparative analysis of the physicochemical properties of the monohydrate and anhydrous forms, outlines key experimental protocols for characterization, and discusses the implications for pharmaceutical formulations.

The Structural Function of Water in the this compound Crystal Lattice

The water molecule in this compound (C₆H₁₂O₆·H₂O) is not merely adsorbed moisture; it is an integral component of the crystal structure.[1][2] Upon crystallization from aqueous solutions below 50°C, a single water molecule is incorporated into the crystal lattice for each glucose molecule. This water of hydration is strategically positioned to act as a hydrogen bond bridge, connecting adjacent glucose molecules and stabilizing the overall crystal structure.

The crystal lattice is an extensive three-dimensional network of hydrogen bonds. The hydroxyl (-OH) groups on the glucose molecule are excellent hydrogen bond donors and acceptors. The incorporated water molecule participates actively in this network, both donating and accepting hydrogen bonds. This creates a more robust and stable crystalline framework compared to what would be formed by glucose molecules alone. This structural stabilization is a key determinant of the distinct physical properties of the monohydrate form.

Comparative Physicochemical Properties: this compound vs. Anhydrous Dextrose

The presence of the water of hydration leads to significant differences in the physicochemical properties of this compound compared to its anhydrous counterpart. These differences are critical for selecting the appropriate form of the excipient for a specific pharmaceutical application.

| Property | This compound | Anhydrous Dextrose | Significance in Drug Development |

| Chemical Formula | C₆H₁₂O₆·H₂O[1] | C₆H₁₂O₆[3] | Impacts molecular weight, dose calculations, and stoichiometry. |

| Molecular Weight | 198.17 g/mol [3][4] | 180.16 g/mol [3] | Critical for accurate formulation calculations and ensuring dose consistency. |

| Water Content | ~9% (theoretically 9.08%)[3] | < 1%[5] | Defines the hydrate (B1144303) form; crucial for processes sensitive to moisture. |

| Melting Point | ~83°C (melts with dehydration) | ~146°C[6] | Lower melting point of the monohydrate influences thermal processing limits (e.g., drying, melt granulation). |

| Solubility in Water | 1 g in 1 mL (freely soluble) | 1 g in 1.1 mL at 25°C (freely soluble) | Both are highly soluble, but slight differences can exist. High solubility is advantageous for oral solutions and parenteral formulations. |

| True Density | 1.54 g/cm³ | 1.652 g/cm³ (varies)[6] | Affects powder packing, compaction behavior, and final tablet density. |

| Hygroscopicity | Stable at ambient humidity; absorbs significant moisture only above ~85% RH | More hygroscopic than the monohydrate; readily absorbs moisture to convert to the monohydrate form.[7] | The stability of the monohydrate is beneficial for handling and storage, while the anhydrous form requires more stringent moisture control. |

| Heat of Solution | -105.4 J/g (endothermic) | Data not readily available, but expected to differ. | An endothermic heat of solution can create a cooling sensation, which is desirable for chewable or orally disintegrating tablets. |

| Appearance | White, crystalline powder, often granular.[1] | White, crystalline powder.[1] | Important for the final appearance of the dosage form. |

The Role of Hydration Water in Pharmaceutical Processing and Stability

The water molecule in this compound has profound implications for pharmaceutical manufacturing and the stability of the final dosage form.

Impact on Manufacturing Processes

-

Wet Granulation: this compound is a common diluent in high-shear wet granulation. During the drying step of this process, typically conducted at elevated temperatures (e.g., 60°C), the water of hydration is driven off, converting the monohydrate into the anhydrous form in situ. This phase transformation must be controlled and understood, as it can affect granule properties and the subsequent compaction behavior. The amount of granulation fluid added is a critical parameter, as excessive water can lead to slower drug dissolution from the final tablets.

-

Direct Compression: While anhydrous dextrose is often used for direct compression due to its flow and compaction properties, the stability of this compound at ambient humidity makes it easier to handle. However, tablets produced with the monohydrate may require more lubrication and can have a tendency to harden over time.

-

Moisture-Sensitive APIs: For active pharmaceutical ingredients (APIs) that are sensitive to moisture, the use of a hydrated excipient like this compound requires careful consideration. Although the water is bound within the crystal lattice, it can be released under certain processing conditions (e.g., high heat) or in the presence of other excipients that can compete for water.[8] Hygroscopic excipients in a formulation can act as sacrificial desiccants, protecting the API from hydration.[8]

Influence on Drug Stability and Dissolution

The water of hydration can influence both the chemical and physical stability of the API.

-

Chemical Stability: The water molecule, if liberated, can participate in hydrolysis reactions, leading to the degradation of susceptible APIs.[9][10] Therefore, the compatibility of the API with a hydrated excipient must be thoroughly evaluated during pre-formulation studies.

-

Physical Stability & Dissolution: The conversion between anhydrous and monohydrate forms can significantly impact the drug product. For instance, if an anhydrous API is formulated with excipients that can donate water, it may convert to a less soluble hydrate form during storage, leading to a decrease in dissolution rate and bioavailability.[11][12] Conversely, the strong hydrogen bonds formed by the water in a hydrate's crystal lattice generally increase the crystal lattice energy, which can lead to slower dissolution compared to the corresponding anhydrous form.[11] This is a critical consideration for ensuring consistent drug release and therapeutic efficacy.

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize the water of hydration in this compound and to study its behavior during processing and storage.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a primary technique for quantifying the water content of a hydrate.

-

Objective: To determine the amount of water of hydration by measuring the mass loss upon heating.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol, typically using standard weights and materials with known Curie points.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).

-

Experimental Conditions: Place the sample in the TGA furnace. Heat the sample from ambient temperature (e.g., 25°C) to a temperature sufficient to ensure complete dehydration (e.g., 150°C) at a controlled heating rate, typically 10°C/min.[13]

-

Atmosphere: Conduct the analysis under a dry, inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to facilitate the removal of the evolved water.[14]

-

Data Analysis: The resulting TGA thermogram will show a step-wise mass loss. The percentage of mass lost in the dehydration step corresponds to the water content. For this compound, a mass loss of approximately 9% is expected.[3]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the temperatures and enthalpies of thermal events like melting and dehydration.

-

Objective: To observe the endothermic event associated with the release of the water of hydration and subsequent melting.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan. For observing dehydration, an open pan or a pan with a pinhole in the lid is used to allow the water vapor to escape.[14] To observe the melting of the hydrate, a hermetically sealed pan is used.[14]

-

Experimental Conditions: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate, typically 5-10°C/min, under a dry nitrogen purge.[14][15]

-

Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the energy required to release the water from the crystal lattice.[14] For this compound, this dehydration event is typically observed starting at temperatures above 50°C, often followed by the melting of the newly formed anhydrous form at a higher temperature (~146°C).[14]

-

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying crystalline phases. It can distinguish between the monohydrate and anhydrous forms of dextrose, as they have different crystal structures and will produce distinct diffraction patterns.

-

Objective: To identify the crystalline form (monohydrate vs. anhydrous) and to monitor phase transformations during processing or storage.

-

Methodology:

-

Sample Preparation: The sample is finely powdered to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 5° to 40°) while the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline structure. This pattern is compared to reference patterns for α-dextrose monohydrate and anhydrous α-dextrose to confirm the identity of the phase or to identify mixtures of phases.[7] Variable temperature or humidity XRPD can be used to study phase transitions in real-time.

-

Karl Fischer Titration

This is a highly specific and accurate method for the determination of water content.

-

Objective: To precisely quantify the total water content (both bound and free) in a sample.

-

Methodology:

-

Reagent Preparation & Standardization: A Karl Fischer titrator, either volumetric or coulometric, is used. The reagent is first standardized using a known amount of water or a certified water standard, such as sodium tartrate dihydrate.[16]

-

Sample Analysis: A precisely weighed amount of the this compound sample is introduced into the titration vessel containing a solvent (e.g., methanol).[17]

-

Titration: The sample is titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with water. The endpoint is detected potentiometrically.

-

Calculation: The volume of titrant consumed is used to calculate the water content of the sample based on the predetermined titer of the reagent.[17] This method is particularly useful for low water content and for distinguishing between surface water and water of hydration when combined with thermal methods.[18][19]

-

Visualizing Key Processes and Relationships

Diagrams can help illustrate the complex relationships and workflows involved in studying this compound.

dot

References

- 1. The difference between glucose monohydrate and anhydrous glucose-Other News and Blog-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]

- 2. The core difference between this compound and dextrose anhydrate -gnfchem.com [gnfchem.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. Glucose Monohydrate | C6H14O7 | CID 22814120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. roquette.com [roquette.com]

- 6. This compound Powder (pharmaceutical grade) – Golshahd Co. [en.golshahdco.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. colorcon.com [colorcon.com]

- 10. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Should I develop the hydrate form of my drug? – API Particle Development [apiparticle.com]

- 13. thermalsupport.com [thermalsupport.com]

- 14. rsc.org [rsc.org]

- 15. thermalsupport.com [thermalsupport.com]

- 16. quveon.com [quveon.com]

- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 18. metrohm.com [metrohm.com]

- 19. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

Dextrose monohydrate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Dextrose monohydrate, a hydrated form of D-glucose, is a fundamental monosaccharide with wide-ranging applications in research, pharmaceuticals, and biotechnology. This guide provides an in-depth overview of its chemical identity, physicochemical properties, key experimental applications, and its central role in metabolic signaling pathways.

Core Chemical Identity